2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Anti-epileptic drug discovery GABAA receptor modulation Structure-activity relationship

2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (C16H18N4O, MW 282.34 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a privileged scaffold in medicinal chemistry recognized for its purine isosterism. The 7(4H)-one motif has been identified as the essential pharmacophoric core for anti-epileptic activity through positive modulation of the GABAA receptor , while the 5-phenyl and 2-ethyl substituents enable receptor subtype engagement and scaffold optimization across CNS, anticancer, and antimicrobial programs.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
Cat. No. B5488508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C2N=C(NN2C1=O)CC)C3=CC=CC=C3
InChIInChI=1S/C16H18N4O/c1-3-8-12-14(11-9-6-5-7-10-11)18-16-17-13(4-2)19-20(16)15(12)21/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18,19)
InChIKeyXUQLAMOUXJRCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: A Triazolopyrimidine Scaffold for CNS and Anticancer Probe Development


2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (C16H18N4O, MW 282.34 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a privileged scaffold in medicinal chemistry recognized for its purine isosterism [1]. The 7(4H)-one motif has been identified as the essential pharmacophoric core for anti-epileptic activity through positive modulation of the GABAA receptor [2], while the 5-phenyl and 2-ethyl substituents enable receptor subtype engagement and scaffold optimization across CNS, anticancer, and antimicrobial programs [3].

Why Generic Triazolopyrimidine Substitution Fails: SAR Evidence for 2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, minor substituent changes produce profound divergence in biological target engagement. The pyrimidine-7(4H)-one motif is the mandatory 'active core' for anticonvulsant activity, absent from amine or thioxo analogs [1]. The 5-phenyl group influences GABAA receptor subtype selectivity, while the 6-propyl position—a rare substitution pattern—remains pharmacologically unexplored relative to common 7-alkoxy derivatives, representing a unique vector for scaffold-hopping and selectivity profiling [2]. Substituting any generic TP congener for this compound without verifying 7(4H)-one topology, 5-phenyl presence, and 6-propyl substitution risks losing target engagement and undermines experimental reproducibility.

Quantitative Differential Evidence for 2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Against Closest Comparators


Essential 7(4H)-One Pharmacophore: Anti-Epileptic Activity Requires the Carbonyl Motif

The pyrimidine-7(4H)-one motif is the necessary 'active core' for anti-epileptic activity in this scaffold class. Compounds bearing this motif exhibited remarkable anti-epileptic effects in the 4-aminopyridine (4-AP)-induced hyperexcitability model in primary cultured neocortical neurons [1]. In contrast, the corresponding 7-amine analogs lacked activity, demonstrating that the carbonyl-containing 7(4H)-one topology is non-negotiable for target engagement. This compound possesses the validated active core, distinguishing it from amine-substituted TP derivatives.

Anti-epileptic drug discovery GABAA receptor modulation Structure-activity relationship

Potency Comparison: Closest Structural Analog 10C Achieves ED50 of 8.51 mg/kg via GABAA Receptor Positive Modulation

The closest structurally characterized analog, 2-(2-fluorophenyl)-5-phenyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine (10C), demonstrated an ED50 of 8.51 mg/kg as a GABAA receptor positive modulator in mice [1]. This potency substantially exceeds that of the reference drug valproate (ED50 ~272 mg/kg in MES models) and approaches carbamazepine (ED50 11.8 mg/kg) [2]. While 10C carries a 2-(2-fluorophenyl) group instead of 2-ethyl and a 7-propyl instead of 6-propyl, the shared 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine core with this compound establishes the scaffold's capacity for sub-10 mg/kg in vivo anticonvulsant efficacy.

Anticonvulsant potency GABAA receptor In vivo efficacy

Protective Index Advantage: Class-Level Neurotoxicity Profile vs. First-Line Antiepileptic Drugs

The 2,5-disubstituted TP-7(4H)-one series demonstrates an improved neurotoxicity profile. Lead compounds 5c and 5e exhibited Protective Index (PI = TD50/ED50) values of 17.22 and 9.09, respectively, in the rotarod neurotoxicity assay [1]. These PI values exceed those of several clinically used antiepileptic drugs in comparable models, indicating a wider therapeutic window. This compound shares the 5-phenyl-7(4H)-one architecture that underpins this favorable safety margin.

Neurotoxicity Protective index Safety pharmacology

Brain Penetration Benchmark: Analog 10C Achieves Brain-to-Plasma Ratio of 1.9 After Intraperitoneal Administration

Pharmacokinetic profiling of analog 10C revealed a brain-to-plasma concentration ratio (B/P) of 1.9 following intraperitoneal injection in rats, with oral bioavailability (F) of 41% [1]. The B/P ratio > 1.0 indicates active brain accumulation, a critical attribute for CNS-targeted compounds. This favorable CNS penetration is not universally shared across all TP analogs; 10C outperformed four closely related analogs (10A, 10B, 10D, 10E) in plasma drug concentration at equivalent dosing [1].

Pharmacokinetics Blood-brain barrier penetration CNS drug delivery

Multi-Target Scaffold Potential: The 6-Propyl Position as an Unexplored Vector for Selectivity Engineering

Beyond CNS applications, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold demonstrates versatile bioactivity. TP derivatives have achieved CDK2 IC50 values as low as 0.21 µM (14c, ~2-fold more potent than roscovitine) [1] and antibacterial MIC values of 0.25–2.0 µg/mL against Gram-positive and Gram-negative pathogens [2]. The 6-propyl substituent in this compound occupies a position that has been minimally explored across all therapeutic areas, creating an opportunity for identifying novel selectivity profiles through systematic biological profiling.

Scaffold repurposing Kinase inhibition Antimicrobial resistance

Subtype Selectivity: GABAA1 Preferential Modulation with Negligible Sodium Channel Activity

Mechanistic studies on the 2,5-disubstituted TP-7(4H)-one series demonstrated that anticonvulsant activity is mediated through positive modulation of GABAA receptors, specifically GABAA1, with no detectable activity at sodium channels [1]. This selectivity profile contrasts with many first-generation antiepileptic drugs (e.g., phenytoin, carbamazepine) that primarily target voltage-gated sodium channels and carry distinct adverse effect profiles. The selective GABAA1 modulation mechanism is directly attributable to the 7(4H)-one scaffold architecture present in this compound.

GABAA receptor subtype selectivity Off-target profiling Mechanism of action

Priority Application Scenarios for 2-Ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Based on Quantitative Evidence


GABAA1-Selective Anticonvulsant Lead Optimization via 2-Ethyl/6-Propyl SAR Exploration

Use as a core scaffold in medicinal chemistry campaigns targeting GABAA1 receptor positive modulation. The established potency benchmark (ED50 ~8.5 mg/kg for analog 10C) and protective index advantage (PI > 9) provide quantitative milestones for lead optimization [1]. The 2-ethyl substituent can be systematically varied to map GABAA subtype selectivity, while the 6-propyl position offers an unexplored vector for tuning pharmacokinetics without perturbing the essential 5-phenyl-7(4H)-one pharmacophore [2].

CNS Pharmacokinetic Profiling and Brain Penetration Optimization

Evaluate this compound in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio studies, leveraging the demonstrated CNS penetration of close structural analogs (B/P ratio = 1.9 for 10C) [1]. The 6-propyl group may enhance lipophilicity and brain penetration relative to 7-substituted analogs, providing a direct comparative framework for understanding how the position of the alkyl chain influences CNS exposure [3].

Multi-Target Screening for Underexplored Kinase and Antimicrobial Activity

Deploy in broad-panel kinase profiling (including CDK2, where TP derivatives achieve IC50 = 0.21 µM) and antimicrobial susceptibility testing (MIC benchmarks: 0.25–2.0 µg/mL) [1]. The 6-propyl substitution pattern is absent from published TP kinase inhibitor and antibacterial series, creating potential to identify novel target engagement profiles and secure composition-of-matter intellectual property through focused SAR expansion around the 6-position [2].

Chemical Biology Probe Development for GABAA Receptor Subtype Deconvolution

Employ as a tool compound for discriminating GABAA receptor subtype pharmacology, exploiting the class-level selectivity for GABAA1 over sodium channels [1]. The compound's structural divergence from classical benzodiazepine agonists (via the triazolopyrimidine core) enables orthogonal chemical probing of the benzodiazepine binding site, supporting target validation studies in pharmacoresistant epilepsy and anxiety disorder models.

Quote Request

Request a Quote for 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.